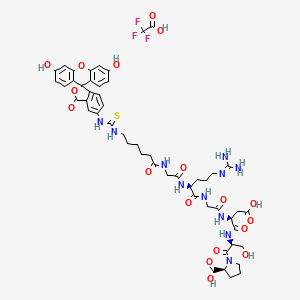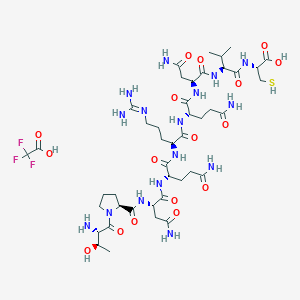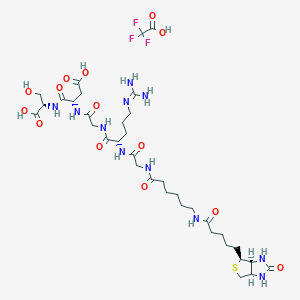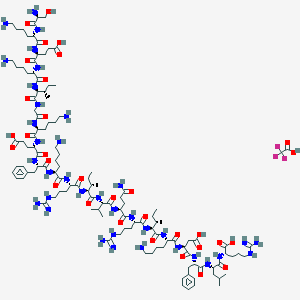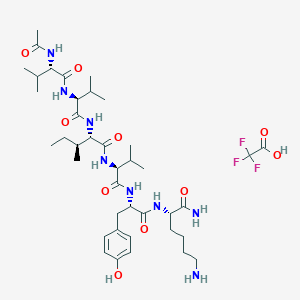
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a peptide derived from a region of the tau protein that is involved in the formation of the microtubules in the brain. It has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. This peptide has been used as a blocking agent in trifluoroacetate (TFA) to inhibit the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules.
Aplicaciones Científicas De Investigación
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. It has been used to block the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules. Additionally, the peptide has been used to study the effects of tau on cell signaling pathways, and to investigate the role of tau in the development of neurodegenerative diseases.
Mecanismo De Acción
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate acts as a blocking agent that binds to the amino acid residues of the tau protein and prevents it from binding to microtubules. This prevents the tau protein from forming the microtubules that are essential for normal neuronal functioning.
Biochemical and Physiological Effects
The (Ser(PO3H2)262)-Tau Peptide (this compound) PAb Blocking Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of tau to microtubules, thus preventing the formation of microtubules. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the formation of microtubules, as well as to decrease the levels of certain proteins involved in the formation of microtubules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of studies. Additionally, it is highly specific, meaning that it will only block the binding of tau to microtubules and not to other proteins. However, one of the main limitations is that it is not very stable and can be easily degraded by enzymes.
Direcciones Futuras
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of potential future directions. One potential direction is to further investigate the role of tau in the formation of microtubules and its role in the development of neurodegenerative diseases. Additionally, further research could be done to develop more stable versions of the peptide that are resistant to degradation. Other potential directions include investigating the effects of the peptide on other proteins involved in the formation of microtubules and investigating the effects of the peptide on cell signaling pathways. Finally, further research could be done to develop more efficient methods of synthesizing the peptide and to develop new applications for the peptide.
Métodos De Síntesis
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate is synthesized using a combination of solid-phase and solution-phase peptide synthesis. The solid-phase synthesis involves the attachment of a resin-bound peptide to the amino acid residues of the tau protein, followed by the addition of a blocking agent, such as trifluoroacetate. The solution-phase synthesis involves the coupling of the blocking agent to the peptide, followed by the addition of a protecting group to the blocking agent. The peptide is then cleaved from the resin and purified using reverse-phase chromatography.
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVARWKFHRHPTA-FDSVLYOWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N5O15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







